

# Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS number and properties

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## Compound of Interest

Compound Name:	Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Cat. No.:	B135785

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## An In-Depth Technical Guide to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

This guide provides a comprehensive technical overview of **Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's identification, physicochemical properties, detailed synthesis protocols with mechanistic insights, and its applications as a key synthetic intermediate.

## Compound Identification and Structure

**Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate** is the methyl ester derivative of myristicin acid. While the parent carboxylic acid is well-documented, the methyl ester is typically synthesized as a downstream intermediate and may not have a universally cited, unique CAS Registry Number. For clarity and unambiguous identification, it is best identified by its IUPAC name and the CAS number of its parent acid.

- IUPAC Name: **Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate**
- Synonyms: 7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester, Methyl myristicinate
- Parent Acid CAS Number:--INVALID-LINK-- (7-methoxy-1,3-benzodioxole-5-carboxylic acid) [\[1\]](#)

- Molecular Structure:

## Physicochemical and Spectroscopic Properties

Quantitative data for the target compound is not widely published. The following table summarizes its calculated properties and includes experimental data for its direct carboxylic acid precursor for reference.

Property	Value (Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate)	Value (7-methoxy-1,3-benzodioxole-5-carboxylic acid)	Reference
CAS Registry Number	Data not available	526-34-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	$C_{10}H_{10}O_5$	$C_9H_8O_5$	<a href="#">[2]</a>
Molecular Weight	210.18 g/mol	196.16 g/mol	<a href="#">[2]</a>
Appearance	Data not available (Expected: Solid)	White to off-white crystalline solid	<a href="#">[3]</a>
Melting Point	Data not available	212 °C	<a href="#">[2]</a>
Boiling Point	Data not available	Data not available	
Solubility	Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, Methanol)	Soluble in polar solvents (water, alcohols)	<a href="#">[3]</a>

A brominated analog, Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is reported as a white powder with a melting point of 357 K (84 °C), suggesting the title compound is also a solid at room temperature.[\[4\]](#)

## Synthesis and Mechanistic Insights

The synthesis of **Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate** can be approached via two primary, reliable routes. The choice of pathway depends on the availability of starting

materials.

## Pathway 1: Direct Esterification from Myristicin Acid

This is the most direct and efficient method, predicated on the availability of the parent carboxylic acid (CAS 526-34-1). The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (methanol) in the presence of a strong acid catalyst, is the classical and most cost-effective approach.

- **Catalyst:** A strong protic acid (e.g., concentrated  $\text{H}_2\text{SO}_4$ ) is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.
- **Reversibility:** The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of methanol is used, acting as both reactant and solvent. This leverages Le Châtelier's principle. Alternatively, removal of the water byproduct via azeotropic distillation (e.g., with toluene and a Dean-Stark apparatus) can be employed.
- **Work-up:** The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product via extraction.
- **Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1,3-benzodioxole-5-carboxylic acid (1.0 eq).
- **Reagents:** Add anhydrous methanol in a significant excess (e.g., 20-40 eq, serving as the solvent).
- **Catalysis:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) dropwise.
- **Reaction:** Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

- Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

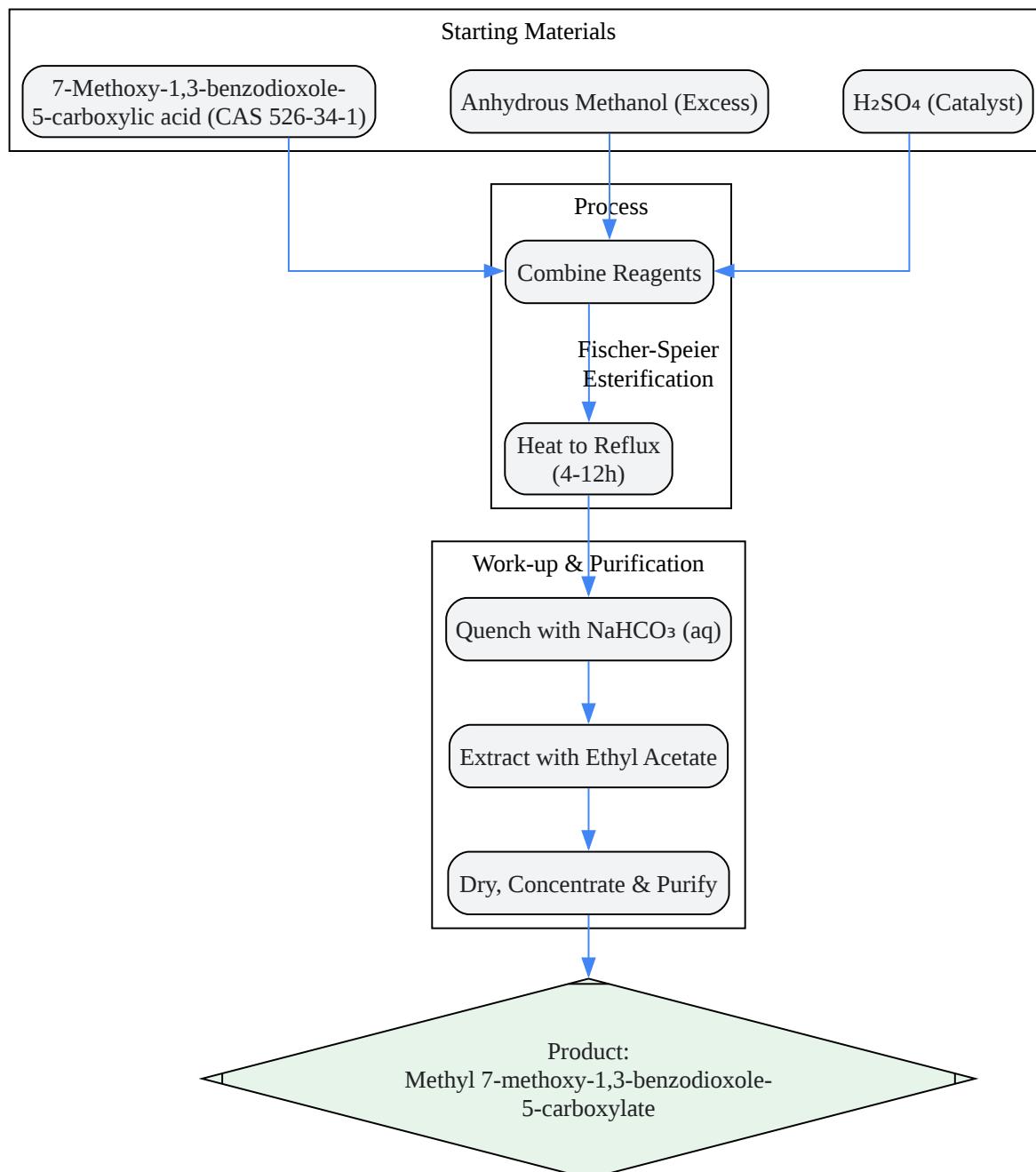
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Fig 1. Workflow for Fischer Esterification.

## Pathway 2: Multi-Step Synthesis from Methyl Gallate

This pathway is valuable when the parent carboxylic acid is not readily available. It starts from the inexpensive and common chemical, methyl gallate (methyl 3,4,5-trihydroxybenzoate). The strategy involves first forming the benzodioxole ring and then methylating the remaining free hydroxyl group.

- **Step 1: Methylenedioxy Bridge Formation:** The two adjacent hydroxyl groups at the 3- and 4-positions of methyl gallate are selectively protected by forming a methylenedioxy bridge. This is typically achieved using a dihalomethane (e.g., dibromomethane or diiodomethane) and a weak base like potassium carbonate.<sup>[5]</sup> The base deprotonates the phenolic hydroxyls, creating nucleophilic phenoxides that attack the electrophilic  $\text{CH}_2\text{X}_2$  in a double  $\text{S}_{\text{n}}2$  reaction to form the five-membered dioxole ring.
- **Step 2: O-Methylation:** The remaining hydroxyl group at the 7-position (originally the 5-position of gallate) is then methylated. This is a standard Williamson ether synthesis using a methylating agent like dimethyl sulfate or methyl iodide with a suitable base.

### Step A: Synthesis of Methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate<sup>[5]</sup>

- **Setup:** In a round-bottom flask, dissolve methyl gallate (1.0 eq) and potassium carbonate (approx. 2.2 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.
- **Reagent Addition:** Add diiodomethane or dibromomethane (approx. 1.2 eq) dropwise to the stirred suspension under an inert atmosphere (e.g., nitrogen).
- **Reaction:** Heat the reaction mixture (e.g., 60-120 °C) and stir for several hours, monitoring by TLC.
- **Work-up:** After cooling, pour the reaction mixture into cold water and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to yield the intermediate, methyl 7-hydroxy-1,3-benzodioxole-5-carboxylate.

### Step B: Synthesis of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

- Setup: Dissolve the hydroxy-intermediate from Step A (1.0 eq) in a suitable solvent like acetone or DMF.
- Reagent Addition: Add a base (e.g.,  $K_2CO_3$ , approx. 1.5 eq) followed by a methylating agent like dimethyl sulfate (approx. 1.2 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
- Work-up & Purification: Perform a standard aqueous work-up and extraction as described previously. Purify by column chromatography or recrystallization to obtain the final product.

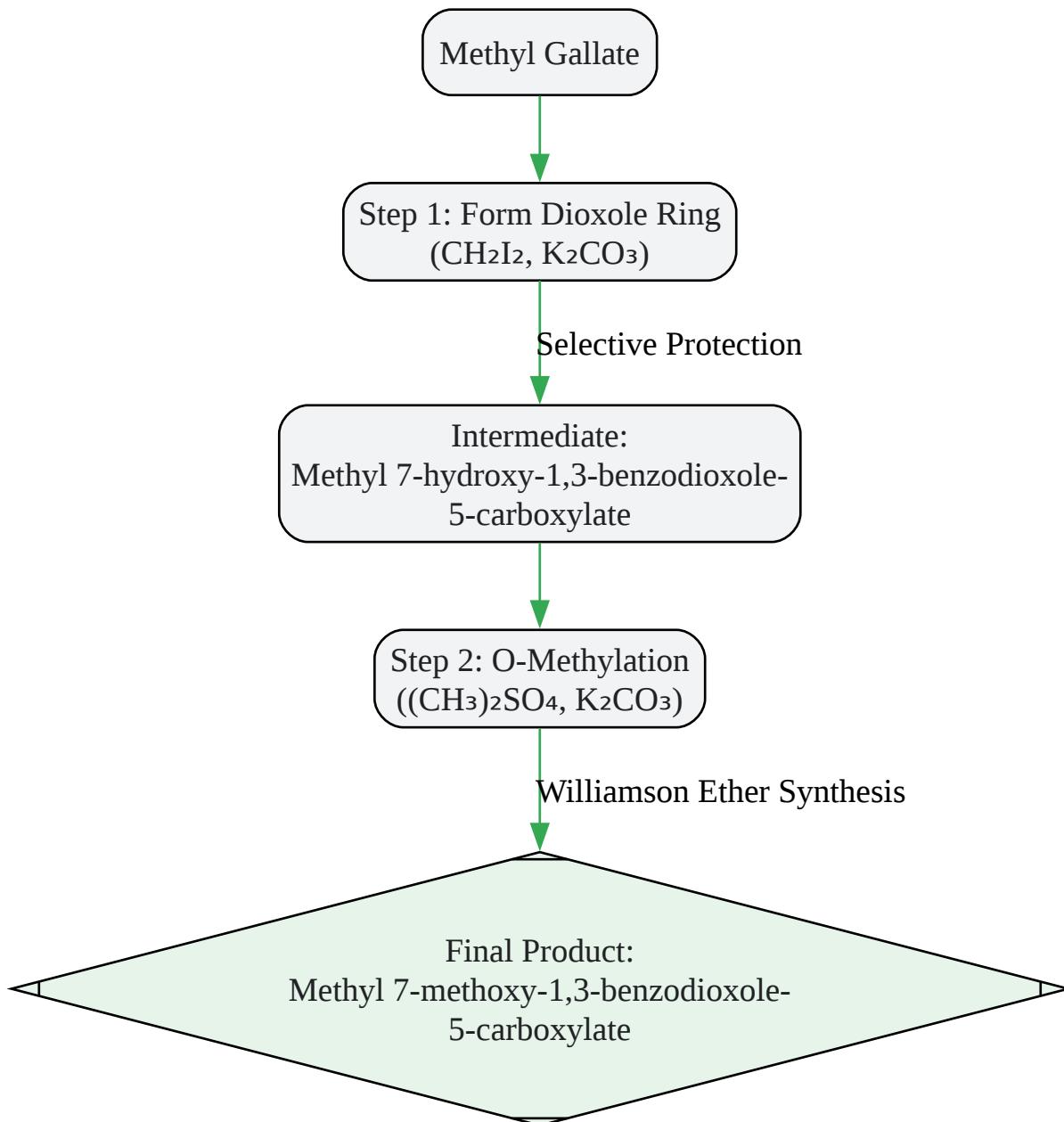
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Fig 2. Multi-step synthesis from Methyl Gallate.

## Applications in Research and Drug Development

The benzodioxole (or methylenedioxyphenyl) moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. **Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate** serves as a key precursor to more complex derivatives.

- **Intermediate for Hepatitis Therapeutics:** A closely related analog, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, is a documented key intermediate in the synthesis of biphenyl derivatives.<sup>[4]</sup> These compounds have been investigated for their potential to treat liver ailments, including acute and chronic hepatitis.<sup>[4]</sup> The title compound is the direct non-brominated parent, making it a crucial starting point for creating libraries of analogous structures for structure-activity relationship (SAR) studies.
- **Building Block for Natural Product Synthesis:** The core structure is related to myristicin, a naturally occurring phenylpropene found in nutmeg. This makes the compound and its derivatives valuable starting materials for the total synthesis or semi-synthesis of natural products and their analogs.
- **Scaffold for Novel Drug Discovery:** The combination of the electron-rich benzodioxole ring, a methoxy group, and a reactive ester handle makes this molecule a versatile platform. The ester can be hydrolyzed back to the acid for amide coupling, reduced to an alcohol, or converted to other functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

## Safety and Handling

As with all laboratory chemicals, **Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate** should be handled with appropriate care.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling.

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## References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 526-34-1: 7-Methoxy-1,3-benzodioxole-5-carboxylic acid [cymitquimica.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 1,3-Benzodioxole-5-carboxylic acid, 7-hydroxy-, methyl ester synthesis - chemicalbook [chemicalbook.com]
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